This compound is primarily noted in pharmaceutical chemistry, particularly in the context of developing drugs that target specific biological pathways. Its structure includes a brominated phenyl group and an isobutoxy substituent, which may enhance its biological activity. The compound's CAS number is 144060-96-8, and it has been referenced in various chemical databases including PubChem and ChemicalBook .
The synthesis of ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate involves several key steps:
The molecular structure of ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate features several notable components:
The InChI code for this compound is 1S/C17H20BrNO3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10,23H,9H2,1-4H3
, which provides a detailed representation of its structure.
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
Inhibition typically occurs through binding to the active site or allosteric sites on the enzyme, leading to decreased production of uric acid. Further studies are needed to elucidate the precise interactions at the molecular level.
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate exhibits several physical and chemical properties:
These properties suggest its potential utility in various organic synthesis applications and medicinal formulations .
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate has potential applications in:
Due to its structural characteristics, this compound may serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets .
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS Registry Number: 144060-96-8) represents a structurally complex heterocyclic compound with significant pharmaceutical relevance. Its systematic IUPAC name describes the full connectivity: an ethyl ester group attached to the 5-position of a 4-methylthiazole ring, which is itself substituted at the 2-position by a 3-bromo-4-isobutoxyphenyl moiety. The molecular formula is C17H20BrNO3S with a molecular weight of 398.31 g/mol, reflecting substantial structural complexity within a moderately sized molecule [2] [3].
The compound exhibits several key structural features including a central thiazole heterocycle, a brominated phenyl ring, and an isobutoxy chain that collectively contribute to its unique physicochemical properties. The SMILES notation (CCOC(=O)c1sc(nc1C)c1ccc(c(c1)Br)OCC(C)C) precisely encodes the atomic connectivity and stereochemical relationships, providing a machine-readable representation of its molecular architecture [5]. This compound appears as a crystalline solid under standard conditions and requires storage at 2-8°C to maintain stability, indicating sensitivity to thermal degradation [2] [3].
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Common Synonyms |
|
CAS Registry Number | 144060-96-8 |
Other Identifiers |
|
This brominated thiazole derivative emerged in pharmaceutical literature during the mid-1990s as researchers investigated structure-activity relationships in xanthine oxidase inhibitors. Its significance lies primarily as a crucial synthetic precursor in the multi-step production of febuxostat, a potent non-purine selective inhibitor of xanthine oxidase approved for chronic management of hyperuricemia in patients with gout [7]. The compound occupies a strategic position in the synthetic pathway where the bromine atom serves as a versatile handle for subsequent functional group transformations, particularly transition metal-catalyzed cross-coupling reactions that enable the introduction of key pharmacophoric elements [7].
The documented synthesis typically proceeds through sequential functionalization reactions: an esterification step installs the ethyl carboxylate group, followed by electrophilic bromination to introduce the halogen substituent at the ortho-position relative to the alkoxy linkage. The development of this compound represented an optimization milestone in balancing molecular stability with reactivity – earlier synthetic intermediates exhibited insufficient shelf-life for large-scale pharmaceutical manufacturing, while later derivatives lacked the necessary chemical functionality for downstream transformations [2] [7]. Current Good Manufacturing Practice (cGMP) production facilities maintain stringent controls over critical quality attributes including purity profiles (>95% by HPLC), residual solvent levels, and crystalline form specifications to ensure batch-to-batch reproducibility in active pharmaceutical ingredient synthesis [2] [3].
The molecular architecture integrates two pharmacologically significant domains: the electron-deficient bromophenyl moiety and the electron-rich thiazole heterocycle, creating a push-pull electronic system that influences both reactivity and biological interactions. The bromine atom at the phenyl 3-position serves multiple roles: it provides a heavy atom that enhances crystallinity for purification purposes, creates a steric barrier that influences molecular conformation through ortho-substitution effects, and offers a reactive site for palladium-catalyzed cross-coupling reactions essential for structural diversification [6] [7]. Computed molecular properties indicate substantial steric bulk around the bromine substitution site, with a calculated molecular volume of 321.9 ų and polar surface area of 76.7 Ų that collectively influence solubility parameters [6].
The 4-methylthiazole-5-carboxylate component contributes essential hydrogen-bond accepting capacity through both the ring nitrogen and ester carbonyl oxygen atoms. This heterocyclic system exhibits moderate aromatic character with calculated resonance energies of approximately -20 kcal/mol, allowing it to function as a bioisostere for purine rings while offering superior metabolic stability. The ethyl ester group provides a protected carboxylic acid functionality that can be selectively hydrolyzed in later synthetic stages, serving as a masked anionic site important for target enzyme interactions [7]. Experimental measurements indicate a density of 1.3±0.1 g/cm³ and predicted boiling point of 476.5±55.0°C at 760 mmHg, reflecting strong intermolecular interactions in the solid state [6].
Table 2: Fundamental Molecular Properties
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C17H20BrNO3S | Elemental Analysis |
Molecular Weight | 398.31 g/mol | Mass Spectrometry |
XLogP3 | 5.6 | Computational Prediction |
Topological Polar Surface Area | 76.7 Ų | Computational Analysis |
Heavy Atom Count | 23 | - |
Complexity Rating | 396 | Computational Analysis |
Monoisotopic Mass | 397.03473 Da | High-Resolution MS |
Melting Point | Not reported | - |
Density | 1.3±0.1 g/cm³ | Experimental Measurement |
Boiling Point | 476.5±55.0°C at 760 mmHg | Predicted |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: